Cas no 25102-89-0 ((3-Methylbutan-2-yl)(1-phenylethyl)amine)
25102-89-0 structure
Product Name:(3-Methylbutan-2-yl)(1-phenylethyl)amine
Numero CAS:25102-89-0
MF:C13H21N
MW:191.3125436306
CID:2932560
PubChem ID:11183124
Update Time:2025-05-20
(3-Methylbutan-2-yl)(1-phenylethyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3-methylbutan-2-yl)(1-phenylethyl)amine
- 3-methyl-N-(1-phenylethyl)butan-2-amine
- N-(alpha-Methylbenzyl)-3-methylbutane-2-amine
- (3-Methylbutan-2-yl)(1-phenylethyl)amine
-
- Inchi: 1S/C13H21N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h5-12,14H,1-4H3
- Chiave InChI: ZMZIQRWISWNDFB-UHFFFAOYSA-N
- Sorrisi: N(C(C)C1C=CC=CC=1)C(C)C(C)C
Proprietà calcolate
- Massa esatta: 191.167399674 g/mol
- Massa monoisotopica: 191.167399674 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 191.31
- XLogP3: 3.5
- Superficie polare topologica: 12
Proprietà sperimentali
- Colore/forma: NA
- Densità: 0.9±0.1 g/cm3
- Punto di ebollizione: 249.4±9.0 °C at 760 mmHg
- Punto di infiammabilità: 233.2±24.0 °C
(3-Methylbutan-2-yl)(1-phenylethyl)amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
(3-Methylbutan-2-yl)(1-phenylethyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M234291-100mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M234291-500mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 500mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M234291-1g |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 1g |
$ 410.00 | 2022-06-04 | ||
| Enamine | EN300-164084-50mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 50mg |
$227.0 | 2023-09-22 | ||
| Enamine | EN300-164084-100mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 100mg |
$238.0 | 2023-09-22 | ||
| Enamine | EN300-164084-250mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 250mg |
$249.0 | 2023-09-22 | ||
| Enamine | EN300-164084-500mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 500mg |
$260.0 | 2023-09-22 | ||
| Enamine | EN300-164084-1000mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 1000mg |
$271.0 | 2023-09-22 | ||
| Enamine | EN300-164084-2500mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 2500mg |
$529.0 | 2023-09-22 | ||
| Enamine | EN300-164084-5000mg |
(3-methylbutan-2-yl)(1-phenylethyl)amine |
25102-89-0 | 5000mg |
$783.0 | 2023-09-22 |
(3-Methylbutan-2-yl)(1-phenylethyl)amine Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
25102-89-0 ((3-Methylbutan-2-yl)(1-phenylethyl)amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso